4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Overview
Description
4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a chemical compound with the molecular formula C7H7NO3 and a molecular weight of 153.14 g/mol . It is also known by its IUPAC name, 6-hydroxy-4-methylnicotinic acid . This compound is a derivative of pyridine and is characterized by the presence of a carboxylic acid group, a ketone group, and a methyl group attached to the pyridine ring.
Mechanism of Action
Target of Action
The primary target of 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is AP-1 . AP-1 is a transcription factor that regulates gene expression in response to a variety of stimuli, including cytokines, growth factors, stress, and bacterial and viral infections .
Mode of Action
This compound interacts with its target, AP-1, by blocking its mediated luciferase activity . This interaction results in the inhibition of the transcriptional activity of AP-1, thereby modulating the expression of genes under its control .
Biochemical Pathways
The compound’s action on AP-1 affects various biochemical pathways, particularly those related to inflammation . By inhibiting AP-1, the compound can potentially downregulate the expression of pro-inflammatory genes, thereby exerting anti-inflammatory effects .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve its anti-inflammatory function . By blocking AP-1-mediated luciferase activity, the compound can potentially reduce inflammation at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with nicotinic acid receptors and enzymes involved in oxidative stress responses . The nature of these interactions often involves binding to active sites or allosteric sites on enzymes, thereby modulating their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses and oxidative stress . Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain oxidative stress-related enzymes, thereby reducing cellular damage . Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as reducing oxidative stress and inflammation . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in oxidative stress responses and energy metabolism . The compound can influence metabolic flux and alter the levels of various metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may accumulate in the mitochondria, where it can exert its effects on cellular metabolism and oxidative stress responses.
Preparation Methods
The synthesis of 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the refluxing of a xylene solution of methyl or ethyl 3-aminobut-2-enoates and methyl or ethyl 3-aryl-3-oxopropanoates in the presence of molecular sieves . The reaction yields higher product amounts when methyl 3-aryl-3-oxopropanoates are used compared to ethyl derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be compared with other similar compounds such as:
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: This compound shares a similar structure but has a methyl group at a different position.
6-oxo-1,6-dihydropyridazine-3-carboxylic acid: Another related compound with a different nitrogen arrangement in the ring.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-methyl-6-oxo-1H-pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-4-2-6(9)8-3-5(4)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTGOSOLYGNUHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301220620 | |
Record name | 1,6-Dihydro-4-methyl-6-oxo-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301220620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66909-28-2 | |
Record name | 1,6-Dihydro-4-methyl-6-oxo-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66909-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,6-Dihydro-4-methyl-6-oxo-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301220620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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